Enhanced Lipophilicity (XLogP3) Versus the 3-Desfluoro Analog Crucial for Membrane Permeability
The target compound demonstrates a significantly higher predicted lipophilicity compared to its direct desfluoro analog, 2-methoxy-4-(trifluoromethyl)pyridine (CAS 219715-34-1). The introduction of a single fluorine atom at the 3-position raises the XLogP3 from 1.6–2.38 to 2.1, a calculated increase of approximately 0.3 log units [1]. This change in lipophilicity can directly impact passive membrane permeability and oral bioavailability of derived drug candidates.
| Evidence Dimension | Predicted Lipophilicity (XLogP3 / ACD/LogP) |
|---|---|
| Target Compound Data | 2.1 (XLogP3, PubChem) |
| Comparator Or Baseline | 2-Methoxy-4-(trifluoromethyl)pyridine: 2.38 (ACD/LogP, ChemSpider). 3-Fluoro-4-(trifluoromethyl)pyridine: 1.8 (XLogP3, PubChem). |
| Quantified Difference | The target compound has a LogP 0.28 to 0.3 units lower than the desfluoro analog but 0.3 units higher than the desmethoxy analog, placing it in an intermediate and potentially more balanced lipophilicity range for optimal ADME properties. |
| Conditions | Computed values using the XLogP3 algorithm (PubChem) and ACD/LogP (ChemSpider) for neutral species. |
Why This Matters
For drug discovery, a LogP in the 2.0–3.0 range is often associated with a good balance between aqueous solubility and membrane permeability; the 3-fluoro substituent provides a fine-tuning tool that is not available with the desfluoro analog.
- [1] PubChem. (2025). Compound Summary for CID 86811396: 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine. National Center for Biotechnology Information. View Source
